BenchChemオンラインストアへようこそ!

(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride

Enantiomeric purity Chiral quality control Asymmetric synthesis

(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride (CAS 340188-50-3) is a chiral β-amino acid derivative supplied as a hydrochloride salt with molecular formula C₁₁H₁₆ClNO₂ and molecular weight 229.70 g/mol. The compound features a defined (R)-configuration at the β-carbon stereocenter, an ethyl ester protecting group, and exists as a white crystalline powder with a melting point of 119 °C.

Molecular Formula C11H16ClNO2
Molecular Weight 229.7
CAS No. 340188-50-3
Cat. No. B2578276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride
CAS340188-50-3
Molecular FormulaC11H16ClNO2
Molecular Weight229.7
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m1./s1
InChIKeyATSZQDTVNRNXKB-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-3-Amino-3-phenylpropanoic Acid Ethyl Ester Hydrochloride (CAS 340188-50-3): Chiral β-Amino Ester Building Block for Asymmetric Synthesis Procurement


(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride (CAS 340188-50-3) is a chiral β-amino acid derivative supplied as a hydrochloride salt with molecular formula C₁₁H₁₆ClNO₂ and molecular weight 229.70 g/mol [1]. The compound features a defined (R)-configuration at the β-carbon stereocenter, an ethyl ester protecting group, and exists as a white crystalline powder with a melting point of 119 °C . It is categorized as a chiral building block and serves as a key intermediate in the asymmetric synthesis of pharmaceutical compounds, including FDA-approved drugs such as sitagliptin and dapoxetine [2].

Why Generic Substitution Fails for (R)-3-Amino-3-phenylpropanoic Acid Ethyl Ester Hydrochloride: Stereochemical and Salt-Form Differentiation Evidence


Generic substitution of this compound with its (S)-enantiomer (CAS 167834-24-4), racemic mixture (CAS 29754-04-9), or free base form (CAS 3082-68-6) is scientifically unsound. The (R)-configuration at the β-carbon stereocenter is a critical determinant of downstream biological activity; the (S)-enantiomer produces the opposite stereochemical outcome in chiral drug synthesis, exemplified by the fact that (S)-dapoxetine and sitagliptin require distinct enantiomeric intermediates [1]. The racemic mixture introduces 50% undesired enantiomer, necessitating costly chiral resolution steps and reducing atom economy [2]. Furthermore, the hydrochloride salt form provides superior aqueous solubility and solid-state stability compared to the free base, which is described as a liquid with limited water solubility . These three factors—absolute configuration, enantiomeric purity, and salt form—collectively preclude interchangeability in regulated pharmaceutical synthesis workflows.

Quantitative Differentiation Evidence for (R)-3-Amino-3-phenylpropanoic Acid Ethyl Ester Hydrochloride (CAS 340188-50-3) Against Closest Analogs


Enantiomeric Excess Specification: ≥97.5% ee (GC) for (R)-Enantiomer vs. 0% ee for Racemic Mixture

The (R)-enantiomer (CAS 340188-50-3) is commercially supplied with a verified enantiomeric excess of ≥97.5% as determined by GC, corresponding to an enantiomeric ratio (er) of ≥98.75:1.25 (R:S) . In contrast, the racemic mixture (CAS 29754-04-9) possesses 0% ee by definition—a 1:1 mixture of enantiomers with no net optical activity . This means that for every 100 g of racemic material purchased, 50 g is the undesired (S)-enantiomer that must either be removed via costly chiral resolution (typically yielding ≤50% of the desired enantiomer) or discarded as waste. Procurement of the enantiopure (R)-form eliminates this inefficiency entirely.

Enantiomeric purity Chiral quality control Asymmetric synthesis

Optical Rotation Identity Confirmation: [α] = -4° for (R)-Enantiomer vs. Opposite Sign for (S)-Enantiomer

The (R)-enantiomer exhibits a specific optical rotation of -4° (c = 0.3 g/100 mL in H₂O) . The (S)-enantiomer (CAS 167834-24-4) displays the opposite sign of rotation, consistent with its mirror-image stereochemistry [1]. Optical rotation serves as a rapid, pharmacopoeia-recognized identity test that can distinguish the two enantiomers within minutes using standard polarimetry equipment, providing a orthogonal confirmation to chiral chromatography. This is particularly critical when visual inspection (both are white powders) and achiral HPLC (identical retention times) cannot differentiate them.

Optical rotation Stereochemical identity Chiral QC release testing

Melting Point Differentiation: 119°C for (R)-Enantiomer HCl Salt vs. 117°C for (S)-Enantiomer HCl Salt

The (R)-enantiomer hydrochloride salt exhibits a melting point of 119°C . The (S)-enantiomer hydrochloride salt (CAS 167834-24-4) melts at 117°C, a difference of 2°C [1]. While both compounds share identical molecular formulas (C₁₁H₁₆ClNO₂) and molecular weights (229.70 g/mol), the 2°C melting point depression in the (S)-form is a reproducible physical property difference that can serve as a supplementary identity verification in quality control workflows when combined with optical rotation and chiral HPLC data.

Melting point Solid-state characterization Polymorph identification

Hydrochloride Salt Solubility Advantage: Freely Water-Soluble vs. Free Base with Limited Aqueous Solubility

The hydrochloride salt form (CAS 340188-50-3) is described as soluble in water and organic solvents, with the salt formation enhancing both solubility and stability for pharmaceutical and biochemical applications . In contrast, the corresponding free base, (R)-ethyl 3-amino-3-phenylpropanoate (CAS 3082-68-6), is described as a liquid with solubility primarily in organic solvents such as ethanol and dichloromethane, but with limited water solubility . The estimated water solubility of the free base is approximately 24.3 g/L (log Kow 1.52) . This solubility differential is critical for aqueous-phase peptide coupling reactions, enzymatic transformations, and downstream processing steps where water-miscibility is required.

Aqueous solubility Salt form selection Formulation compatibility

Documented Use in Gram-Scale Asymmetric Synthesis of Sitagliptin and Dapoxetine Intermediates

The (R)-enantiomer (as the free base form, ethyl (R)-3-amino-3-phenylpropanoate) has been demonstrated as a product of gram-scale asymmetric synthesis using a chiral Lewis base-catalyzed enantioselective reduction, and this intermediate can be smoothly transformed to the FDA-approved medicines dapoxetine and sitagliptin [1]. Sitagliptin, a DPP-4 inhibitor for type 2 diabetes, requires the (R)-configuration at its β-amino acid chiral center for biological activity [2]. While the (S)-enantiomer (CAS 167834-24-4) serves as the key intermediate for (S)-dapoxetine synthesis, the (R)-enantiomer is the required stereochemical configuration for sitagliptin and its analogs [3].

Sitagliptin synthesis Dapoxetine intermediate Asymmetric hydrogenation

Patented Application as Key Intermediate in Bicyclic Pyrimidinedione HCM Therapeutics (MyoKardia/MyoKardia Inc.)

The (R)-enantiomer is explicitly employed as a reactant in the synthesis of bicyclic pyrimidinedione compounds claimed in US Patent 9,663,516 B2 (US20160176868A1), assigned to MyoKardia, Inc., for the treatment of hypertrophic cardiomyopathy (HCM) and conditions associated with left ventricular hypertrophy or diastolic dysfunction [1]. In a representative synthetic step, (R)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride is reacted with sodium carbonate in diethyl ether/water to afford the corresponding free amino ester in 85% yield, which is subsequently elaborated to the target bicyclic pyrimidinedione scaffold [2]. The (S)-enantiomer or racemic mixture would produce the incorrect stereoisomer of the final drug candidate, potentially altering cardiac myosin binding affinity and therapeutic efficacy.

Hypertrophic cardiomyopathy Bicyclic pyrimidinedione Cardiac myosin inhibitor

Optimal Procurement Scenarios for (R)-3-Amino-3-phenylpropanoic Acid Ethyl Ester Hydrochloride (CAS 340188-50-3)


Asymmetric Synthesis of (R)-Configured β-Amino Acid-Derived APIs (Sitagliptin Analogs and DPP-4 Inhibitors)

Procure this compound when synthesizing sitagliptin analogs or any (R)-configured β-amino acid-containing DPP-4 inhibitors for type 2 diabetes research. The (R)-stereochemistry at the β-carbon is mandatory for biological activity at the DPP-4 target, as documented in the asymmetric synthesis literature where ethyl (R)-3-amino-3-phenylpropanoate is produced at gram scale with high enantioselectivity and subsequently transformed to the FDA-approved medicine sitagliptin [1]. The ≥97.5% ee specification ensures that the chiral integrity required for target engagement is maintained throughout the synthetic sequence.

Hypertrophic Cardiomyopathy (HCM) Drug Discovery: Bicyclic Pyrimidinedione Scaffold Construction

Utilize this specific (R)-enantiomer hydrochloride as the chiral building block for constructing bicyclic pyrimidinedione compounds targeting hypertrophic cardiomyopathy, as explicitly described in MyoKardia's US Patent 9,663,516 B2 [1]. The patent-documented synthetic route employs the free base (generated from the HCl salt in 85% yield using Na₂CO₃/Et₂O/H₂O) as the starting material for the chiral core. Any deviation in stereochemistry would produce a different diastereomer with potentially altered cardiac myosin modulation properties.

Enzymatic Kinetic Resolution Studies and Biocatalyst Development Using Defined (R)-Substrate

Procure this compound as a well-characterized (R)-enantiomer standard for enzymatic kinetic resolution research. The Candida antarctica lipase A (CALA) system has been extensively studied using ethyl 3-amino-3-phenylpropanoate as a model substrate, achieving enantiomeric ratios (E) exceeding 500 at 22°C with immobilized CALA [1]. Having the pure (R)-enantiomer with verified optical rotation (-4°) and ee (≥97.5%) allows researchers to establish baseline chromatographic retention times, calibrate chiral HPLC methods, and quantify enantioselectivity parameters for novel biocatalyst screening campaigns.

Peptidomimetic and Chiral Ligand Synthesis Requiring Defined (R)-β-Phenylalanine Incorporation

Use this compound as a protected (R)-β-phenylalanine building block for solid-phase or solution-phase peptide synthesis of peptidomimetics. The hydrochloride salt form ensures aqueous solubility for coupling reactions, while the ethyl ester protecting group allows for selective orthogonal deprotection strategies [1]. The (R)-configuration at the β-position introduces conformational constraints that are valuable for designing peptidomimetics with enhanced metabolic stability and target selectivity compared to natural α-amino acid sequences [2].

Quote Request

Request a Quote for (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.